molecular formula C18H20O6Si B13130635 Dibenzyloxydiacetoxysilane

Dibenzyloxydiacetoxysilane

Katalognummer: B13130635
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: BKLZXRZFFSHLOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzyloxydiacetoxysilane is an organosilicon compound with the molecular formula C18H20O6Si. It is known for its unique chemical properties and versatility in various industrial and research applications. This compound is characterized by the presence of two benzyl groups and two acetoxy groups attached to a silicon atom, making it a valuable intermediate in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzyloxydiacetoxysilane can be synthesized through a silanization reaction involving benzyl alcohol and acetic anhydride with a silicon-based reagent. The reaction typically proceeds as follows:

    Reactants: Benzyl alcohol, acetic anhydride, and a silicon-based reagent (such as silicon tetrachloride).

    Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis, often in the presence of a catalyst like pyridine or triethylamine.

    Procedure: Benzyl alcohol is first reacted with acetic anhydride to form benzyl acetate. This intermediate is then treated with the silicon reagent to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale silanization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzyloxydiacetoxysilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and acetic acid.

    Condensation: Can condense with other silanes or silanols to form siloxane bonds.

    Substitution: The acetoxy groups can be replaced by other nucleophiles, such as alcohols or amines.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of water or aqueous solutions, sometimes catalyzed by acids or bases.

    Condensation: Often carried out under acidic or basic conditions to facilitate the formation of siloxane bonds.

    Substitution: Requires nucleophilic reagents like alcohols, amines, or thiols, usually under mild heating.

Major Products:

    Hydrolysis: Produces silanols and acetic acid.

    Condensation: Forms siloxane polymers or oligomers.

    Substitution: Yields substituted silanes with various functional groups.

Wissenschaftliche Forschungsanwendungen

Dibenzyloxydiacetoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in silanization reactions.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve surface properties and durability.

Wirkmechanismus

The mechanism by which dibenzyloxydiacetoxysilane exerts its effects is primarily through its ability to form stable siloxane bonds. This compound can interact with various substrates, leading to the formation of robust and flexible networks. The molecular targets and pathways involved include:

    Siloxane Bond Formation: Facilitates the creation of strong, flexible networks in polymers and coatings.

    Surface Modification: Enhances the properties of surfaces by forming a thin, protective layer that improves adhesion and resistance to environmental factors.

Vergleich Mit ähnlichen Verbindungen

Dibenzyloxydiacetoxysilane can be compared with other organosilicon compounds such as:

    Trimethylsilyl Acetate: Similar in its use for surface modification but differs in the nature of the substituents attached to the silicon atom.

    Phenyltrimethoxysilane: Used in similar applications but has different reactivity and properties due to the presence of methoxy groups instead of acetoxy groups.

    Tetraethyl Orthosilicate: Commonly used in the production of silica-based materials, differing in its structure and applications.

Uniqueness: this compound stands out due to its combination of benzyl and acetoxy groups, which provide unique reactivity and versatility in various applications. Its ability to form stable siloxane bonds and modify surfaces makes it a valuable compound in both research and industrial settings.

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its unique characteristics for a wide range of innovative solutions.

Eigenschaften

Molekularformel

C18H20O6Si

Molekulargewicht

360.4 g/mol

IUPAC-Name

[acetyloxy-bis(phenylmethoxy)silyl] acetate

InChI

InChI=1S/C18H20O6Si/c1-15(19)23-25(24-16(2)20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3

InChI-Schlüssel

BKLZXRZFFSHLOS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.